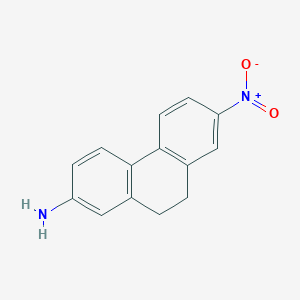

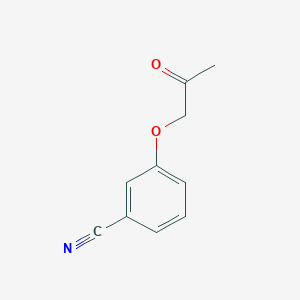

![molecular formula C7H4ClNO3S B096786 Benzo[d]isoxazole-5-sulfonyl chloride CAS No. 16331-62-7](/img/structure/B96786.png)

Benzo[d]isoxazole-5-sulfonyl chloride

Übersicht

Beschreibung

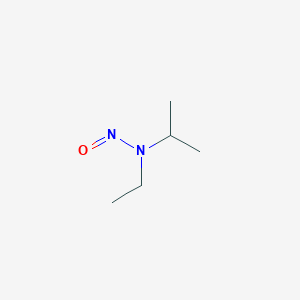

Benzo[d]isoxazole-5-sulfonyl chloride is a chemical compound that is part of the benzisoxazole derivatives family. These compounds have been studied for various applications, including their potential anticonvulsant and antimycobacterial activities. The sulfonyl chloride group is a common functional group in organic chemistry that is often used for further chemical modifications due to its reactivity.

Synthesis Analysis

The synthesis of benzo[d]isoxazole derivatives has been explored in several studies. For instance, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives were synthesized from 3-(bromomethyl)-1,2-benzisoxazole through a reaction with sodium bisulfite followed by chlorination and amination . Additionally, a series of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues were synthesized and characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of benzo[d]isoxazole derivatives can be complex, and their characterization often involves advanced spectroscopic techniques. For example, the structure of a Schiff base containing an isoxazole moiety was elucidated using NMR, UV-VIS, IR spectroscopy, and X-ray crystallography . These techniques help in determining the conformation and the interactions within the molecule, which are crucial for understanding its reactivity and biological activity.

Chemical Reactions Analysis

Benzo[d]isoxazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The sulfonyl chloride group, in particular, is known for its ability to participate in sulfonylation reactions. A study demonstrated the use of sulfonyl chloride as a sulfonylation reagent in a visible-light-driven sulfonylation/cyclization reaction to produce sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones with potential antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isoxazole derivatives are influenced by their molecular structure. These properties are important for the compound's reactivity, stability, and suitability for various applications. For example, the introduction of a halogen atom to the benzisoxazole ring was found to increase both activity and neurotoxicity, while the substitution of a sulfamoyl group caused decreased activity . The antimycobacterial activity of various benzo[d]isoxazole derivatives was also evaluated, with some compounds showing promising activity against Mycobacterium tuberculosis .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s used in drug discovery research due to its wide range of biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The development of new synthetic strategies and designing of new isoxazole derivatives are based on the most recent knowledge emerging from the latest research .

Synthetic Chemistry

Isoxazole has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities that have resulted in the development of a plethora of method for the synthesis of this valuable fragment .

Anti-HIV Activity

Isoxazole derivatives have been synthesized and screened for anti-HIV activity . A series of alkenyldiarylmethanes with a benzo[d]isoxazole ring in place of metabolically unstable methyl ester moiety were found to inhibit HIV-1 Reverse Transcriptase . One of the compounds was found to be most promising and a good alternative to hydrolytically unstable compounds .

Safety And Hazards

Zukünftige Richtungen

Isoxazole, including Benzo[d]isoxazole-5-sulfonyl chloride, is a significant moiety in drug discovery . Given its enormous significance, it is imperative to develop new eco-friendly synthetic strategies . The main directions and recent trends in the synthesis of isoxazoles include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

Eigenschaften

IUPAC Name |

1,2-benzoxazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTYKHCJXKHHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569306 | |

| Record name | 1,2-Benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isoxazole-5-sulfonyl chloride | |

CAS RN |

16331-62-7 | |

| Record name | 1,2-Benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)